molecular formula C18H21NO4 B2729955 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid CAS No. 879329-73-4

4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid

Cat. No. B2729955
CAS RN: 879329-73-4
M. Wt: 315.369
InChI Key: WMRNFMBTPIPBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid (ECMPPB) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research areas. ECMPPB has a unique structure, with a pyrrol ring connected to a butanoic acid group. Its structure is similar to that of other compounds in the pyrrol family, such as pyrrolidine and pyrrolidone. ECMPPB is a versatile compound with a wide range of potential applications in laboratory experiments, drug development, and other scientific research areas.

Scientific Research Applications

4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid has been studied for its potential applications in a variety of scientific research areas. For example, it has been used as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Additionally, this compound has been used as a substrate for the synthesis of peptides, such as peptide hormones and peptide drugs. Furthermore, this compound has been studied for its potential role in the synthesis of other compounds, such as arylalkylpyrrolidines, which are used in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid is not fully understood. However, it is believed that this compound acts as an inhibitor of FAAH, an enzyme involved in the metabolism of endocannabinoids. In particular, this compound binds to the active site of FAAH, preventing it from breaking down endocannabinoids. This inhibition of FAAH activity leads to an increase in the levels of endocannabinoids in the body, which can have a variety of effects on the body, such as reducing inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can have a variety of effects on the body, including reducing inflammation and pain, as well as modulating the immune system. Additionally, this compound has been studied for its potential role in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

Advantages and Limitations for Lab Experiments

The use of 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid in laboratory experiments has several advantages. This compound is a relatively stable compound, making it easy to store and handle. Additionally, this compound is a versatile compound, with a wide range of potential applications in laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound is a relatively expensive compound, making it difficult to obtain in large quantities. Additionally, this compound is a complex compound, making it difficult to synthesize in the laboratory.

Future Directions

There are several potential future directions for the use of 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid in scientific research. For example, this compound could be studied further for its potential applications in the synthesis of pharmaceuticals. Additionally, this compound could be studied further for its potential role in the treatment of neurological disorders. Furthermore, this compound could be studied further for its potential role in modulating the immune system. Finally, this compound could be studied further for its potential role in reducing inflammation and pain.

Synthesis Methods

The synthesis of 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid is typically accomplished through a two-step process. The first step involves the reaction of ethyl chloroformate with a primary amine, such as 2-methylpiperazine, to form the ethoxycarbonyl derivative. The second step involves the reaction of the ethoxycarbonyl derivative with phenylmagnesium bromide to form the pyrrol ring. The final product is the this compound compound.

properties

IUPAC Name

4-(3-ethoxycarbonyl-2-methyl-5-phenylpyrrol-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-3-23-18(22)15-12-16(14-8-5-4-6-9-14)19(13(15)2)11-7-10-17(20)21/h4-6,8-9,12H,3,7,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRNFMBTPIPBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)CCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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